4-Amino-2-chloro-5-nitro-6-methoxypyrimidine 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16251875
InChI: InChI=1S/C5H5ClN4O3/c1-13-4-2(10(11)12)3(7)8-5(6)9-4/h1H3,(H2,7,8,9)
SMILES:
Molecular Formula: C5H5ClN4O3
Molecular Weight: 204.57 g/mol

4-Amino-2-chloro-5-nitro-6-methoxypyrimidine

CAS No.:

Cat. No.: VC16251875

Molecular Formula: C5H5ClN4O3

Molecular Weight: 204.57 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-chloro-5-nitro-6-methoxypyrimidine -

Specification

Molecular Formula C5H5ClN4O3
Molecular Weight 204.57 g/mol
IUPAC Name 2-chloro-6-methoxy-5-nitropyrimidin-4-amine
Standard InChI InChI=1S/C5H5ClN4O3/c1-13-4-2(10(11)12)3(7)8-5(6)9-4/h1H3,(H2,7,8,9)
Standard InChI Key PFQFMTDRIFQRSS-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=NC(=C1[N+](=O)[O-])N)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Basic Properties

4-Amino-2-chloro-5-nitro-6-methoxypyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substituents at positions 2 (chloro), 4 (amino), 5 (nitro), and 6 (methoxy) create a sterically and electronically diverse framework. Key physical properties include:

PropertyValueSource
CAS Number519047-11-1
Molecular FormulaC5H5ClN4O3\text{C}_5\text{H}_5\text{ClN}_4\text{O}_3
Molecular Weight204.57 g/molCalculated
AppearanceWhite to yellow crystalline powder
Purity≥97%
Storage ConditionsRoom temperature, sealed

The nitro group at position 5 introduces significant electron-withdrawing effects, influencing the compound’s reactivity in substitution and reduction reactions .

Synthesis and Manufacturing

Nitration of Pyrimidine Precursors

The synthesis of 4-amino-2-chloro-5-nitro-6-methoxypyrimidine typically involves nitration of a pre-functionalized pyrimidine scaffold. For example, 4-amino-2-chloro-6-methoxypyrimidine may undergo nitration using fuming nitric acid in acetic acid at low temperatures (<10°C) to introduce the nitro group at position 5 . This method mirrors protocols used for analogous compounds, where controlled nitration prevents over-oxidation .

Substitution Reactions

Chlorination and methoxylation steps often precede nitration. For instance, 4-amino-2,6-dichloropyrimidine can be treated with sodium methoxide in methanol to replace the 6-chloro substituent with a methoxy group . Subsequent nitration at position 5 yields the target compound. Alternative routes may involve amination or halogen exchange, though these are less commonly reported in the literature .

Reactivity and Degradation Pathways

Reduction of the Nitro Group

Under reductive conditions (e.g., catalytic hydrogenation or treatment with Sn/HCl\text{Sn/HCl}), the nitro group at position 5 is reduced to an amine, forming 4,5-diamino-2-chloro-6-methoxypyrimidine . This transformation is critical in medicinal chemistry, where nitro groups are often converted to amines for further functionalization .

Hydrolytic Instability

The methoxy group at position 6 may undergo hydrolysis under strongly acidic or basic conditions, yielding 6-hydroxypyrimidine derivatives. For example, prolonged exposure to aqueous HCl\text{HCl} at elevated temperatures can demethylate the methoxy group, forming 4-amino-2-chloro-5-nitro-6-hydroxypyrimidine .

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound is a versatile intermediate in the synthesis of antiviral and anticancer agents. Its nitro group serves as a precursor for amines, which are pivotal in constructing fused pyrimidine systems like pyrimido[4,5-d]pyrimidines . These bicyclic compounds exhibit broad-spectrum biological activity, including kinase inhibition and antimicrobial effects .

Agrochemical Development

Future Research Directions

Further studies should explore:

  • Green Synthesis Methods: Developing solvent-free or catalytic nitration protocols to improve sustainability .

  • Biological Screening: Evaluating the compound’s direct bioactivity against pathogens or cancer cell lines .

  • Stability Optimization: Stabilizing the nitro group for long-term storage and transport .

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